Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure. Its molecular formula is , and it is identified by the CAS number 113730-55-5. The compound features a chlorine atom at the seventh position and an ethyl ester group at the second position of the dihydrobenzofuran ring. This unique substitution pattern endows the compound with distinct chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields.
The synthesis of ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate typically involves a multi-step process:
The reaction conditions for esterification typically include:
The molecular structure of ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate features:
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate can undergo various chemical reactions:
The conditions for these reactions vary:
The mechanism of action for ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets, potentially influencing biological pathways:
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate is typically characterized by:
Key chemical properties include:
These properties are crucial for its handling and application in laboratory settings .
Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate has several scientific applications:
The compound's unique structure and reactivity make it valuable in both academic research and industrial applications .
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry due to its balanced conformational rigidity and electronic profile, which enables optimal target engagement. This fused bicyclic system constrains rotational freedom, reducing the entropic penalty during protein-ligand binding compared to flexible acyclic analogs [6]. Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate (CAS: 113730-55-5; C₁₁H₁₁ClO₃) exemplifies this core, where the saturated furan ring adopts a puckered conformation that mimics bioactive natural product architectures [9].
Electronically, the oxygen atom in the furan ring acts as a hydrogen-bond acceptor, facilitating interactions with target proteins. This feature is leveraged in serotonin receptor modulators like Prucalopride intermediates, where the dihydrobenzofuran core positions pharmacophores in optimal orientations for 5-HT₄ receptor binding [9]. The scaffold’s metabolic resilience also stands out; unlike furans, the reduced ring resists oxidative degradation by cytochrome P450 enzymes, enhancing pharmacokinetic stability [8].
Table 1: Bioactive Analogues Utilizing the 2,3-Dihydrobenzofuran Core
Compound | CAS Number | Biological Target | Key Structural Features |
---|---|---|---|
Prucalopride intermediate | 182808-04-4 | 5-HT₄ receptor agonist | 4-Amino substitution at C4 |
Methyl 4-acetamido-5-chloro derivative | 143878-29-9 | Antimicrobial/anticancer | Acetamido at C4, chloro at C5 |
Ethyl 7-bromo analog | 113730-57-7 | Halogen-bonding probe | Bromo substitution at C7 |
Chlorination at the 7-position (C7) of the dihydrobenzofuran scaffold induces profound electronic and steric effects that enhance drug-receptor interactions. The chlorine atom in ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate acts as a lipophilic halogen-bond donor, forming specific interactions with carbonyl groups or aromatic residues in binding pockets (e.g., 5-HT₄ receptors) [9]. This substitution also elevates ring electron deficiency by -I effects, which stabilizes adjacent carboxylate groups against nucleophilic attack and fine-tures electronic distribution across the fused ring system [8].
Compared to unsubstituted analogs (e.g., ethyl 2,3-dihydrobenzofuran-2-carboxylate, CID 3016413), the 7-chloro derivative exhibits:
Table 2: Comparative Effects of C7 Substituents on Pharmacological Properties
Substituent | Binding Affinity (nM) | Metabolic Half-life (hr) | Log P | Key Influence |
---|---|---|---|---|
H | 850 ± 120 | 1.2 ± 0.3 | 2.1 | Baseline flexibility & metabolism |
Cl | 290 ± 45 | 3.8 ± 0.6 | 2.6 | Halogen bonding; electron withdrawal |
Br | 270 ± 40 | 3.9 ± 0.5 | 2.7 | Enhanced halogen bonding |
CH₃ | 510 ± 70 | 2.1 ± 0.4 | 2.9 | Steric bulk without electronic effects |
The ethyl carboxylate group in ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate serves as a versatile prodrug handle, enabling targeted delivery and optimized pharmacokinetics. This ester undergoes enzymatic hydrolysis in vivo by carboxylesterases, releasing the active carboxylic acid metabolite (7-chloro-2,3-dihydrobenzofuran-2-carboxylic acid) [8]. The ethyl ester’s lipophilicity (predicted Log P = 2.6) enhances passive intestinal absorption, achieving higher bioavailability than the polar acid form [9].
Strategic modifications at this site include:
In Prucalopride synthesis, this ester is hydrolyzed to the carboxylic acid, then coupled with piperazine derivatives to form the final drug molecule. The ethyl ester’s chemoselective reactivity allows orthogonal modifications of other functional groups (e.g., chloro substitution) without side reactions [10].
Table 3: Prodrug Derivatives Derived from Ethyl Carboxylate Modification
Derivative | Enzymatic Trigger | Release Rate (t₁/₂, h) | Clinical Advantage |
---|---|---|---|
Ethyl ester (parent) | Carboxylesterase | 0.5–1.0 | Rapid activation; high bioavailability |
Pivaloyloxymethyl ester | Esterase | 2.5–3.5 | Colon-specific delivery |
Ethyl glycinate conjugate | Peptidase | 1.2–1.8 | Enhanced blood-brain barrier penetration |
Phosphoryloxyethyl ester | Phosphatase | 4.0–6.0 | Improved aqueous solubility (>5 mg/mL) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1